molecular formula C9H17ClN2O2 B1383698 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride CAS No. 2059939-00-1

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B1383698
CAS No.: 2059939-00-1
M. Wt: 220.69 g/mol
InChI Key: HTUPCHUSIULKEZ-UHFFFAOYSA-N
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Description

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C9H16N2O2·HCl It is a derivative of pyrrolidin-2-one, featuring an amino group and an oxan-4-yl substituent

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride is unique due to the presence of both the amino group and the oxan-4-yl substituent, which confer distinct chemical and biological properties.

Biological Activity

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride is a heterocyclic compound with the molecular formula C9_9H16_{16}N2_2O2_2·HCl. This compound is recognized for its potential biological activities, particularly in medicinal chemistry, where it serves as a scaffold for the development of new therapeutic agents. Its structure incorporates a pyrrolidinone core, an amino group, and an oxan-4-yl substituent, which contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Similar compounds have demonstrated the following mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in neurochemical processes and metabolic pathways, respectively .
  • Antibacterial Activity : The compound may exhibit antibacterial properties against various pathogens, making it a candidate for further exploration in antimicrobial therapy .

Research Findings

Recent studies have highlighted the diverse biological activities associated with pyrrolidinone derivatives:

  • Antimicrobial Activity : Compounds derived from pyrrolidinone frameworks have shown moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis. The evaluation of these compounds typically involves assessing their Minimum Inhibitory Concentration (MIC) values to determine efficacy .
  • Enzyme Inhibition : Research indicates that derivatives similar to this compound can act as potent inhibitors of AChE, with reported IC50_{50} values indicating strong inhibitory potential compared to standard reference compounds .
  • Pharmacological Applications : The structural features of this compound allow it to act as a building block in the synthesis of more complex molecules aimed at treating various diseases, including neurodegenerative disorders and infections .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Enzyme/ReceptorIC50_{50} (µM)Reference
3-Amino-1-(oxan-4-yl)pyrrolidin-2-one HClAntibacterialVarious BacteriaTBD
Pyrrolidinone Derivative AAChE InhibitionAcetylcholinesterase5.21
Pyrrolidinone Derivative BUrease InhibitionUrease3.14
Pyrrolidine-Based Compound CAntimicrobialE. coli, S. aureus12.5

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrrolidinone derivatives:

  • Study on Antibacterial Activity : A study evaluated a series of pyrrolidinone derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections caused by resistant strains .
  • Enzyme Inhibition Profiles : Another investigation focused on the enzyme inhibition properties of similar compounds, revealing that certain derivatives could inhibit AChE with high potency. This finding supports the hypothesis that modifications at specific positions on the pyrrolidinone ring can enhance biological activity .

Properties

IUPAC Name

3-amino-1-(oxan-4-yl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c10-8-1-4-11(9(8)12)7-2-5-13-6-3-7;/h7-8H,1-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUPCHUSIULKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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